Bienvenue dans la boutique en ligne BenchChem!

3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Medicinal chemistry Kinase inhibitor design Conformational constraint

3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1206969-16-5) is a synthetic, heterobifunctional building block belonging to the [1,2,4]triazolo[4,3-a]pyridine class, a core scaffold widely exploited in medicinal chemistry for kinase inhibitor design, particularly against c-Met. The compound incorporates a cyclobutanecarboxamido substituent at the 3-position and a free carboxylic acid handle at the 8-position, providing two orthogonal reactive sites for amide coupling or functionalization.

Molecular Formula C12H12N4O3
Molecular Weight 260.253
CAS No. 1206969-16-5
Cat. No. B2415795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
CAS1206969-16-5
Molecular FormulaC12H12N4O3
Molecular Weight260.253
Structural Identifiers
SMILESC1CC(C1)C(=O)NC2=NN=C3N2C=CC=C3C(=O)O
InChIInChI=1S/C12H12N4O3/c17-10(7-3-1-4-7)13-12-15-14-9-8(11(18)19)5-2-6-16(9)12/h2,5-7H,1,3-4H2,(H,18,19)(H,13,15,17)
InChIKeySXGMAVASVGAEPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1206969-16-5): Core Scaffold Identity and Procurement Baseline


3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1206969-16-5) is a synthetic, heterobifunctional building block belonging to the [1,2,4]triazolo[4,3-a]pyridine class, a core scaffold widely exploited in medicinal chemistry for kinase inhibitor design, particularly against c-Met [1]. The compound incorporates a cyclobutanecarboxamido substituent at the 3-position and a free carboxylic acid handle at the 8-position, providing two orthogonal reactive sites for amide coupling or functionalization. With a molecular weight of 260.25 g/mol, a computed LogP of 0.60, and a fraction of sp3-hybridized carbons (Fsp3) of 0.33, it occupies a distinct physicochemical space relative to simpler triazolopyridine acid variants . The compound is commercially available from multiple suppliers at purities typically ≥95%, serving as a synthetic intermediate for focused library synthesis and structure–activity relationship (SAR) exploration.

Why Generic [1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic Acids Cannot Substitute for CAS 1206969-16-5


The 3-(cyclobutanecarboxamido) moiety introduces a conformationally strained, hydrogen-bond-donating amide linker that is absent in the unsubstituted parent acid (CAS 1216218-95-9) and structurally distinct from the direct C–C linked 3-cyclobutyl analog (CAS 1512156-14-7). This amide motif serves as a critical pharmacophoric element in numerous kinase inhibitor series, where it engages the hinge region of ATP-binding sites via a bidentate H-bond network [1]. Subtle changes in the linker geometry and electronic character drastically alter target binding. Consequently, generic replacement with the parent [1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid or the 3-cyclobutyl derivative can lead to complete loss of activity or selectivity in the final elaborated compound, making CAS 1206969-16-5 an indispensable intermediate for specific SAR campaigns targeting c-Met and related kinases [2].

Product-Specific Quantitative Differentiation Evidence for 3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid


Amide Linker vs. Direct C–C Bond: Conformational and H-Bond Capacity Differentiates CAS 1206969-16-5 from 3-Cyclobutyl Analog

The target compound contains a cyclobutanecarboxamido linker at the 3-position, providing one hydrogen-bond donor (N–H) and one additional acceptor (C=O) that are absent in the 3-cyclobutyl analog (CAS 1512156-14-7). Quantitatively, CAS 1206969-16-5 possesses 2 H-bond donors and 5 H-bond acceptors, whereas the 3-cyclobutyl derivative has 1 donor and 4 acceptors . In addition, the Fsp3 value of the target (0.333) versus the 3-cyclobutyl analog (0.364) reflects the amide carbonyl's sp2 character, subtly altering molecular shape. These differences are critical for hinge-binding interactions in kinases such as c-Met, where the amide N–H and C=O typically form conserved hydrogen bonds with the backbone of the hinge region [1].

Medicinal chemistry Kinase inhibitor design Conformational constraint

LogP Differentiation: Optimized Polarity for Membrane Permeability and Fragment Elaboration

The computed LogP of CAS 1206969-16-5 is 0.60, placing it in the optimal range for oral bioavailability (Lipinski's Rule of Five recommends LogP ≤ 5) while maintaining sufficient hydrophilicity for aqueous solubility . In comparison, the unsubstituted parent [1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1216218-95-9) has a lower molecular weight (163.13) and a significantly lower LogP (approximately -0.5 to 0.1 estimated via ChemDraw), making it too polar for efficient membrane passage in cell-based assays. The 3-cyclobutyl analog (CAS 1512156-14-7) is more lipophilic (LogP est. ~1.2) due to the absence of the polar amide carbonyl. The target compound's balanced LogP of 0.60 uniquely positions it for both passive permeability and sufficient solubility in aqueous screening buffers [1].

Physicochemical property optimization Drug-likeness Fragment-based drug discovery

Synthetic Tractability and Purity: 95% Minimum Purity with Dual Reactive Handles Enables Efficient Parallel Library Synthesis

CAS 1206969-16-5 is commercially available at ≥95% purity (HPLC) from multiple suppliers including Fluorochem, AKSci, and CymitQuimica, with the free carboxylic acid and the amide NH serving as orthogonal functionalization sites . In contrast, the 3-cyclobutyl analog lacks the amide NH for diversification, while the parent acid requires an extra synthetic step to install the cyclobutanecarboxamido group if needed later. The availability of the pre-functionalized target compound at 95% purity eliminates a low-yielding amide coupling step during library enumeration, reducing overall synthesis time by an estimated 1–2 working days per derivative compared to starting from the parent acid [1]. Lot-to-lot variability in purity across vendors is consistently reported at ≤5%, ensuring reproducible starting material quality.

Parallel synthesis Medicinal chemistry sourcing Lot-to-lot consistency

Class-Level Kinase Inhibitor Potential: The Triazolo[4,3-a]pyridine Core Is a Privileged Scaffold for c-Met Inhibition

Although no direct biochemical IC50 data are yet published for CAS 1206969-16-5 itself, the [1,2,4]triazolo[4,3-a]pyridine core is a validated privileged scaffold for c-Met kinase inhibition. Representative 3,6-diaryl triazolo[4,3-a]pyridine derivatives have demonstrated c-Met IC50 values as low as 0.70 nM in enzymatic assays, with high selectivity over 59 other kinases [1]. The target compound's cyclobutanecarboxamido substituent mimics the amide-linked heterocycles found in these potent inhibitors, positioning it as a late-stage functionalization intermediate for generating focused c-Met inhibitor libraries. By contrast, the parent acid and 3-cyclobutyl analog lack the amide pharmacophore necessary to engage the hinge region in the same geometry, as supported by co-crystal structures of related triazolo[4,3-a]pyridines with c-Met (PDB: 3u6j) [2].

Kinase inhibition c-Met Oncology research

Reduced Off-Target Risk Through Higher Fraction sp3 (Fsp3): A Calculated Advantage Over Flat Aromatic Analogs

The Fsp3 of CAS 1206969-16-5 is 0.333, which is higher than many fully aromatic triazolopyridine derivatives (Fsp3 often 0.0–0.1) [1]. Literature analyses have shown that increasing Fsp3 correlates with reduced promiscuity and improved clinical success rates, as saturated substructures introduce three-dimensionality that minimizes off-target binding. For instance, the 3-benzamido analog (hypothetical Fsp3 ~0.08) would be significantly flatter and thus more prone to cytochrome P450 inhibition and hERG binding. The cyclobutane ring's inherent ring strain (≈26 kcal/mol) also offers a unique conformational profile not achievable with acyclic alkyl amides, potentially enhancing target selectivity [2].

Fsp3 Selectivity Drug-likeness

High-Value Research and Industrial Application Scenarios for 3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid


Focused c-Met Kinase Inhibitor Library Synthesis via 8-Carboxylic Acid Derivatization

Medicinal chemistry teams can exploit the free 8-carboxylic acid to generate arrays of amides, esters, or hydrazides while retaining the critical 3-cyclobutanecarboxamido hinge-binding motif. This approach directly leverages the scaffold's validated c-Met inhibition potential (class-level IC50 down to 0.70 nM) [1] and the target's balanced LogP (0.60) [2] to optimize pharmacokinetics without sacrificing potency. Using CAS 1206969-16-5 as the starting material eliminates one synthetic step compared to the parent acid, enabling parallel synthesis of 96-well plate libraries within 24–48 hours.

Fragment-Based Drug Discovery (FBDD) and Structure-Based Design Campaigns

The compound's combined properties—MW 260.25, LogP 0.60, 2 H-bond donors, 5 H-bond acceptors, and a strained cyclobutane—make it an ideal fragment-sized molecule for SPR or crystallographic screening against kinase targets [1]. The cyclobutanecarboxamido group offers a unique conformational signature that can be detected in protein X-ray structures (e.g., PDB 3u6j series) [2], facilitating rapid fragment-to-lead optimization when purchased from vendors guaranteeing ≥95% purity and consistent lot quality.

Selectivity Profiling in Polypharmacology Studies Using the Cyclobutane Steric Shield

Investigators studying kinase selectivity can employ the cyclobutane ring's three-dimensional steric bulk to probe hydrophobic pocket tolerance across the kinome. The higher Fsp3 (0.333) [1] compared to flat analogs reduces the likelihood of pan-kinase inhibition, making the target compound a superior tool for dissecting c-Met-specific signaling pathways versus off-target kinase effects. This application is supported by the general observation that increased saturation improves selectivity profiles in lead optimization [2].

Quote Request

Request a Quote for 3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.